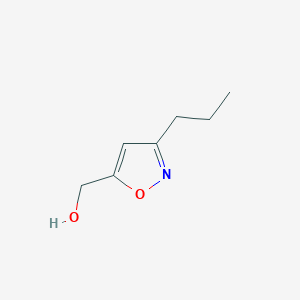

(3-Propyl-isoxazol-5-yl)-methanol

Descripción

General Academic Significance of Isoxazole (B147169) Heterocycles in Organic Synthesis.

Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, hold a position of considerable importance in the realm of organic synthesis and medicinal chemistry. bohrium.comnih.govnih.gov Their versatile nature makes them valuable building blocks for the construction of more complex molecules. ingentaconnect.comlifechemicals.com The isoxazole ring is a key structural motif in numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. bohrium.comnih.govnih.govsphinxsai.com

The synthetic utility of isoxazoles is further enhanced by the reactivity of the ring system. The inherent weakness of the N-O bond allows for controlled ring-opening reactions, providing access to a variety of difunctionalized compounds that are valuable intermediates in organic synthesis. ingentaconnect.com This characteristic allows isoxazoles to serve as latent forms of other functional groups, which can be unmasked under specific reaction conditions. ingentaconnect.com The stability of the aromatic isoxazole ring also permits a wide range of chemical modifications to be performed on its substituents without disrupting the core structure. ingentaconnect.com

The broad applicability of isoxazoles extends to agrochemicals, where they have been incorporated into herbicides and insecticides. ingentaconnect.combohrium.comscilit.com Furthermore, isoxazole derivatives have found applications in materials science as components of liquid crystals, dyes, and semiconductors. ingentaconnect.combohrium.comresearchgate.net

Structural Characteristics of the Isoxazole Ring System and its Electronic Features.

The isoxazole ring is a five-membered aromatic heterocycle characterized by the presence of an oxygen and a nitrogen atom in adjacent positions (1,2-position). nih.govresearchgate.net This arrangement of heteroatoms imparts distinct electronic properties to the ring. Isoxazole is considered an electron-rich azole, though it is less aromatic than other five-membered heterocycles like pyrrole (B145914) and furan. wikipedia.orgchemicalbook.com

The key structural and electronic features of the isoxazole ring are summarized in the table below:

| Property | Description |

| Structure | A five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom in a 1,2-arrangement. nih.gov |

| Aromaticity | Possesses aromatic character due to the delocalization of six π-electrons. ingentaconnect.com |

| Electronic Nature | Considered an electron-rich system, though the electronegativity of the oxygen and nitrogen atoms influences electron distribution. wikipedia.org |

| N-O Bond | The nitrogen-oxygen bond is the weakest bond in the ring, making it susceptible to cleavage under certain conditions, a key feature in its synthetic utility. ingentaconnect.com |

| Reactivity | The ring can undergo various reactions, including electrophilic substitution, nucleophilic attack, and ring-opening reactions. The positions on the ring exhibit different reactivities. bohrium.comchemicalbook.com |

The presence of the electronegative oxygen and nitrogen atoms results in a significant dipole moment. chemicalbook.com The reactivity of the isoxazole ring is nuanced; for instance, the C-4 position is generally the most susceptible to electrophilic attack, while the hydrogen atoms at C-3 and C-5 can be removed by strong bases. The susceptibility of the N-O bond to cleavage, particularly under reductive or basic conditions, is a hallmark of isoxazole chemistry, allowing for its transformation into other valuable chemical structures. ingentaconnect.com

Positioning of (3-Propyl-isoxazol-5-yl)-methanol within the Landscape of Functionalized Isoxazole Derivatives.

This compound is a specific example of a disubstituted isoxazole derivative. The nomenclature indicates a propyl group attached to the 3-position of the isoxazole ring and a hydroxymethyl group (-CH₂OH) at the 5-position. This particular arrangement of substituents places it within the class of 3,5-disubstituted isoxazoles, a common and synthetically important substitution pattern. ingentaconnect.com

The synthesis of such compounds often involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, a powerful method for constructing the isoxazole ring. biolmolchem.combiolmolchem.com In the case of this compound, the synthesis could potentially involve the reaction of a propyl-substituted nitrile oxide with propargyl alcohol.

The presence of the hydroxyl group in the methanol (B129727) substituent at the C-5 position offers a reactive handle for further chemical transformations. This hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can participate in esterification or etherification reactions. researchgate.net This functional group versatility makes this compound a valuable intermediate for the synthesis of a wider range of more complex isoxazole derivatives.

The specific combination of a lipophilic propyl group at C-3 and a polar, functionalizable hydroxymethyl group at C-5 gives this molecule a distinct amphiphilic character. This balance of properties could be of interest in various applications, including medicinal chemistry, where modulating lipophilicity and introducing hydrogen-bonding capabilities are crucial for drug design. bohrium.comnih.gov Research into similar structures, such as (3-para-tolyl-isoxazol-5-yl)-methanol and (3-(4-bromophenyl)-isoxazol-5-yl) methanol, highlights the ongoing interest in the synthesis and potential applications of C-5 functionalized isoxazoles. biolmolchem.comresearchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

(3-propyl-1,2-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-2-3-6-4-7(5-9)10-8-6/h4,9H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHSTANHLVWXPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 3 Propyl Isoxazol 5 Yl Methanol Reactions

Reaction Mechanisms Governing Isoxazole (B147169) Ring Formation

The synthesis of the isoxazole ring, a cornerstone of heterocyclic chemistry, is most prominently achieved through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.govresearchgate.net This reaction's versatility allows for the construction of a wide array of substituted isoxazoles. nih.gov The formation of (3-Propyl-isoxazol-5-yl)-methanol would conceptually involve the reaction of pentanenitrile oxide (as the 1,3-dipole precursor) and propargyl alcohol (as the dipolarophile). The mechanistic nuances of this and related synthetic strategies, including electrochemical methods, are critical to controlling regioselectivity and yield.

Distinction Between Concerted and Stepwise Mechanisms in 1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition reaction for isoxazole synthesis has been the subject of extensive mechanistic debate, primarily centered on whether the reaction proceeds through a concerted or a stepwise pathway. nih.gov

The concerted mechanism , often referred to as the Huisgen mechanism, proposes a single transition state where the 1,3-dipole (nitrile oxide) and the dipolarophile (alkyne) react in a pericyclic fashion. nih.govacs.org In this pathway, the new sigma bonds are formed simultaneously, although not necessarily at the same rate, leading to an asynchronous but concerted process. researchgate.net Computational studies using Density Functional Theory (DFT) suggest that for most reactions involving normal dipolarophiles, the concerted path is generally favored as it has a lower activation barrier compared to its stepwise counterpart. acs.org

The stepwise mechanism , conversely, involves the formation of a diradical or zwitterionic intermediate. nih.gov This pathway becomes more competitive in specific cases, such as when using highly reactive or electronically unusual dipolarophiles like antiaromatic systems. acs.orgresearchgate.net However, for the synthesis of typical isoxazoles from standard alkynes and nitrile oxides, the concerted mechanism is widely accepted as the predominant pathway. acs.org

| Mechanistic Feature | Concerted Mechanism (Huisgen) | Stepwise Mechanism (Firestone) |

|---|---|---|

| Nature of Reaction | Single transition state; pericyclic reaction. nih.gov | Two-step process with a distinct intermediate. nih.gov |

| Key Intermediate | None (proceeds via a single transition state). researchgate.net | Diradical or zwitterionic intermediate. nih.gov |

| Bond Formation | Simultaneous (though potentially asynchronous) formation of new σ-bonds. researchgate.net | Sequential formation of new σ-bonds. |

| Energetic Profile | Generally lower activation energy for common substrates. acs.org | Higher activation energy; competitive only in specific cases. acs.org |

Role and Reactivity of Transient Intermediates in Catalyzed Reactions

Catalysis plays a pivotal role in modern isoxazole synthesis, enabling high efficiency, regioselectivity, and milder reaction conditions. These reactions inherently involve the formation and consumption of various transient intermediates.

A key intermediate in many syntheses is the nitrile oxide , which is often unstable and generated in situ from more stable precursors like aldoximes or nitroalkanes. mdpi.comorganic-chemistry.org The choice of catalyst, such as copper(I) or hypervalent iodine species, is crucial for controlling the generation and subsequent reaction of the nitrile oxide, minimizing its dimerization into furoxans. researchgate.netmdpi.com For example, copper(I) catalysis is highly effective in the cycloaddition of in situ generated nitrile oxides to terminal alkynes. nih.govorganic-chemistry.org

In some catalyzed pathways, particularly those involving metal catalysts like copper or palladium, organometallic intermediates are formed. For instance, copper(I) can coordinate with a terminal alkyne to form a copper acetylide, which then reacts with the nitrile oxide. organic-chemistry.org DFT studies have revealed that these reactions can proceed through unprecedented metallacycle intermediates rather than a simple concerted cycloaddition. organic-chemistry.org In hypervalent iodine-catalyzed reactions, a key intermediate identified is a hydroxy(aryl)iodonium species, which acts as the active catalyst for the oxidative cycloaddition of aldoximes. mdpi.com The understanding and control of these transient species are fundamental to optimizing the synthesis of complex isoxazoles.

Reactivity and Transformation Mechanisms of the Isoxazole Nucleus

The isoxazole ring, while aromatic, possesses an intrinsically weak N-O bond, which is the key to its unique reactivity. nih.govbiorxiv.org This bond is susceptible to cleavage under various conditions, including photochemical, thermal, or catalytic activation, leading to a rich chemistry of ring cleavage and rearrangement reactions. nih.govrsc.org

Ring Cleavage and Rearrangement Pathways of Isoxazoles

The cleavage of the isoxazole N-O bond can be initiated by various means, leading to different transformation pathways.

Catalytic Reductive Cleavage : Metal carbonyls, such as hexacarbonylmolybdenum ([Mo(CO)₆]) or pentacarbonyliron ([Fe(CO)₅]), can induce the reductive cleavage of the N-O bond in the presence of water. rsc.orgrsc.org The proposed mechanism involves the formation of an N-complexed isoxazole-metal carbonyl, which then cleaves to form a complexed (β-oxo vinyl)nitrene intermediate. This nitrene is subsequently reduced by the metal center to yield a β-amino enone. rsc.org Similarly, copper/diamine catalysis can effect the reductive ring-cleavage of isoxazoles to produce enaminones. acs.org

Rearrangements : In specific cases, such as the collision-induced dissociation of valdecoxib (B1682126) metabolites containing a 5-hydroxymethylisoxazole moiety, a novel two-step rearrangement has been observed. nih.gov This process involves an initial intramolecular Sₙ2 reaction leading to a five-membered ring intermediate, followed by a second rearrangement and cleavage of the N-O bond. nih.gov

Fluorinative Ring Opening : Electrophilic fluorinating agents can react with isoxazoles to induce a ring-opening fluorination, yielding tertiary fluorinated carbonyl compounds via N-O bond cleavage. researchgate.net

| Cleavage/Rearrangement Type | Typical Reagents/Conditions | Key Intermediate | Primary Product Type | Reference |

|---|---|---|---|---|

| Reductive Cleavage | [Mo(CO)₆] or [Fe(CO)₅] with water | (β-oxo vinyl)nitrene complex | β-Amino enone | rsc.org |

| Reductive Cleavage | Copper/Diamine Catalysis | Not specified | Enaminone | acs.org |

| Mass Spectral Rearrangement | Collision-Induced Dissociation | Cyclic Sₙ2 intermediate | Specific fragment ions | nih.gov |

| Ring-Opening Fluorination | Electrophilic Fluorinating Agent (e.g., Selectfluor) | Fluorinated intermediate | α-Fluorocyanoketone | researchgate.net |

| Photoinduced Ring Opening | UV Light (e.g., 254 nm) | Acyl azirine, nitrene | Ketenimines, oxazoles, covalent adducts | nih.govacs.orgacs.org |

Photoinduced Ring Opening Dynamics

The photochemistry of isoxazoles is dominated by the light-induced cleavage of the weak N-O bond. Upon irradiation with UV light, typically around 254 nm, the isoxazole ring can undergo homolysis to produce high-energy, transient intermediates. nih.govbiorxiv.orgacs.org

Theoretical and experimental studies have shown that excitation to the bright ππ* state leads to extremely rapid ring-opening dynamics, occurring on a femtosecond timescale (within ~45 fs). acs.org This process generates a key acyl azirine intermediate, which can then follow several reaction pathways. acs.orgaip.org This azirine can isomerize to form other heterocycles, most commonly an oxazole (B20620), or it can rearrange to form highly reactive ketenimines, which have been successfully isolated using continuous-flow photochemical reactors. acs.org

This intrinsic photoreactivity of the isoxazole ring has been harnessed in chemoproteomics for photoaffinity labeling. nih.govbiorxiv.org An isoxazole-containing molecule can act as an embedded photo-crosslinker; upon UV irradiation in the presence of a target protein, the ring opens, and the resulting reactive intermediates form covalent bonds with the protein, allowing for identification of binding sites. nih.gov This demonstrates that the photoinduced ring-opening is not significantly affected by the electronic nature of the substituents on the ring. biorxiv.org

Thermal Rearrangements and Isomerization Processes (e.g., Oxazole-Isoxazole Rearrangement)

The thermal behavior of isoxazoles can lead to a variety of rearrangement and isomerization products, with the specific outcome being highly dependent on the substitution pattern of the isoxazole ring and the reaction conditions. While specific experimental studies on the thermal rearrangements of this compound are not extensively documented in publicly available literature, the general principles of isoxazole thermal chemistry can provide insight into its potential reactivity.

One of the fundamental thermal transformations of isoxazoles is their isomerization to oxazoles. Theoretical studies on the parent isoxazole suggest that this process can occur through a high-energy pathway involving an azirine intermediate. capes.gov.br This rearrangement is a manifestation of the broader lability of the N-O bond in the isoxazole ring under thermal stress. The proposed mechanism involves the initial cleavage of the N-O bond to form a diradical species, which can then undergo ring closure to the isomeric azirine, followed by rearrangement to the more stable oxazole.

In the context of this compound, the presence of the propyl group at the C3 position and the hydroxymethyl group at the C5 position would be expected to influence the energetics of such a rearrangement. The electron-donating nature of the propyl group may have a modest effect on the stability of the isoxazole ring and any charged or radical intermediates.

It is important to note that photochemical conditions often provide an alternative pathway for isoxazole rearrangement. acs.org Photoinduced isomerization can also lead to oxazoles, often proceeding through different intermediates than thermal pathways.

While the direct oxazole-isoxazole rearrangement is a key conceptual transformation, other thermal processes can also occur. Depending on the substituents and the temperature, isoxazoles can undergo fragmentation or more complex rearrangements. For instance, in some cases, base-promoted rearrangements of isoxazolo[4,5-b]pyridines have been observed to yield different heterocyclic systems, although this is a distinct process from the simple oxazole-isoxazole isomerization.

Due to the lack of specific experimental data for the thermal behavior of this compound, a definitive pathway for its thermal rearrangement cannot be established. However, based on the foundational principles of isoxazole chemistry, isomerization to the corresponding (4-Propyl-oxazol-2-yl)-methanol would be a primary consideration for investigation.

Stereochemical Aspects of this compound Transformations

The stereochemical outcomes of reactions involving this compound are of significant interest, particularly in the context of synthesizing enantiomerically enriched derivatives for various applications. The primary focus of stereochemical investigations would be on reactions at the hydroxymethyl group at the C5 position, which can be a site for introducing chirality, or on transformations of the isoxazole ring that can be influenced by chiral catalysts or reagents.

While specific stereoselective transformations of this compound are not widely reported, general strategies for asymmetric synthesis involving isoxazole derivatives can be considered. These approaches often fall into two main categories: the use of chiral catalysts to control the stereochemistry of a reaction on the isoxazole moiety, or the employment of the isoxazole as a chiral auxiliary.

For instance, in the synthesis of related isoxazoline (B3343090) systems, asymmetric [3+2] cycloaddition reactions have been successfully employed. nih.gov These reactions often utilize chiral metal complexes or organocatalysts to induce enantioselectivity in the formation of the heterocyclic ring. While this applies to the synthesis of the ring itself, the principles of using chiral catalysts can be extended to reactions on the substituents of a pre-formed isoxazole.

One potential area for stereochemical control in transformations of this compound would be the enzymatic or chemo-catalytic asymmetric acylation or etherification of the primary alcohol. Such reactions could provide access to chiral esters or ethers, which are valuable intermediates in organic synthesis.

Furthermore, the development of asymmetric methods for the functionalization of the C4 position of the isoxazole ring, influenced by a chiral element at the C5 position, represents another avenue for stereochemical control.

It is important to note that much of the existing research on the stereochemistry of isoxazole derivatives has focused on isoxazol-5-ones and isoxazolidin-5-ones, where a stereocenter can be generated at the C4 position through conjugate addition reactions. researchgate.net These studies have demonstrated the feasibility of achieving high levels of enantioselectivity using chiral phase-transfer catalysts or other organocatalysts.

| Catalyst Type | Reaction | Substrate Class | Enantioselectivity (ee) |

| Chiral Ammonium Salt | Michael Addition | Isoxazolidin-5-ones | >99.5% nih.gov |

| Organocatalyst | Michael Reaction | Arylidene-isoxazol-5-one | High researchgate.net |

The application of these or similar catalytic systems to this compound would require dedicated research to optimize reaction conditions and assess the influence of the specific substituents on stereochemical induction.

Computational and Theoretical Studies of 3 Propyl Isoxazol 5 Yl Methanol

Quantum Chemical Calculations for Molecular Architecture

Quantum chemical calculations are fundamental to determining the three-dimensional structure and energetic landscape of a molecule. By solving approximations of the Schrödinger equation, these methods model the behavior of electrons and nuclei to predict stable molecular conformations.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and energetic stability of molecules. It calculates the electronic structure of a system based on its electron density, offering a balance between accuracy and computational cost. For (3-Propyl-isoxazol-5-yl)-methanol, a geometry optimization would be performed using a functional, such as B3LYP, and a suitable basis set, like 6-311+G(d,p), to find the minimum energy structure on the potential energy surface.

This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until the configuration with the lowest possible energy is identified. The resulting optimized structure corresponds to the most stable conformation of the molecule in the gas phase. Vibrational frequency calculations are then typically performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

Table 1: Representative Geometric Parameters from DFT Optimization

This table presents hypothetical, yet typical, bond length and angle values for the core isoxazole (B147169) structure of this compound as would be predicted by DFT calculations.

| Parameter | Type | Atom Involvement | Predicted Value |

| Bond Length | O1–N2 | Isoxazole Ring | ~ 1.42 Å |

| Bond Length | N2–C3 | Isoxazole Ring | ~ 1.31 Å |

| Bond Length | C3–C4 | Isoxazole Ring | ~ 1.42 Å |

| Bond Length | C4–C5 | Isoxazole Ring | ~ 1.35 Å |

| Bond Length | C5–O1 | Isoxazole Ring | ~ 1.36 Å |

| Bond Angle | C5–O1–N2 | Isoxazole Ring | ~ 108° |

| Bond Angle | O1–N2–C3 | Isoxazole Ring | ~ 109° |

| Bond Angle | N2–C3–C4 | Isoxazole Ring | ~ 112° |

| Bond Angle | C3–C4–C5 | Isoxazole Ring | ~ 105° |

| Bond Angle | O1–C5–C4 | Isoxazole Ring | ~ 106° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the electronic Schrödinger equation to provide highly accurate descriptions of the electronic structure.

While computationally more demanding than DFT, ab initio calculations are crucial for benchmarking other methods and for obtaining precise values for electronic properties. For the isoxazole ring system, ab initio multi-reference configuration interaction calculations have been used to investigate valence and Rydberg-type excited states. researchgate.net Applying such high-level methods to this compound would yield a detailed and accurate picture of its electronic states, ionization potential, and electron affinity, providing a deeper understanding of its fundamental electronic character.

Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, computational methods can calculate a variety of electronic descriptors that are essential for predicting a molecule's reactivity and intermolecular behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comresearchgate.net

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be distributed over the electron-rich isoxazole ring, particularly involving the π-system and the lone pairs of the oxygen and nitrogen atoms. The LUMO is likely a π-antibonding (π*) orbital primarily located on the isoxazole ring. Analysis of these orbitals helps identify the most probable sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Orbital Energies

This table shows representative energy values for the HOMO, LUMO, and the resulting energy gap for a molecule like this compound, as would be calculated using DFT.

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |

| ΔE (Gap) | ELUMO - EHOMO | 5.5 to 6.5 |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemically intuitive view of bonding by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs, resembling a Lewis structure. tsijournals.comsphinxsai.com A key feature of NBO analysis is its ability to quantify the stabilizing energy associated with intramolecular charge transfer (delocalization) between a filled "donor" NBO (a bond or lone pair) and an empty "acceptor" NBO (typically an antibonding orbital). mdpi.com

Table 3: Illustrative NBO Analysis - Second-Order Perturbation Energy E(2)

This table presents hypothetical but plausible donor-acceptor interactions and their stabilization energies for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N2 | π(C3-C4) | ~ 5-10 | Lone Pair Delocalization |

| LP(1) O1 | σ(N2-C3) | ~ 2-4 | Hyperconjugation |

| LP(2) O (hydroxyl) | σ(C5-C(methanol)) | ~ 1-3 | Hyperconjugation |

| π(C4-C5) | π(N2-C3) | ~ 15-20 | π-Conjugation |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards charged species. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. researchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. researchgate.net

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show significant negative potential (red/yellow) around the nitrogen atom and the oxygen atom of the isoxazole ring, as well as the oxygen of the hydroxymethyl group. These sites represent the centers of nucleophilicity and are the most probable locations for hydrogen bond acceptance. Conversely, a region of strong positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, identifying it as the primary site for hydrogen bond donation and electrophilic character.

Analysis of Global and Local Reactivity Indices (Hardness, Electrophilicity, Nucleophilicity)

Computational chemistry provides powerful tools to predict the reactivity of molecules through the calculation of various indices. For this compound, these indices offer insights into its stability and reaction tendencies. Global reactivity indices, such as hardness (η), electrophilicity (ω), and nucleophilicity (N), are derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A higher value of hardness indicates greater stability. Electrophilicity (ω) quantifies the ability of a molecule to accept electrons, while nucleophilicity (N) measures its ability to donate electrons. These parameters are crucial for understanding how this compound will interact with other reagents.

Local reactivity indices, on the other hand, pinpoint the most reactive sites within the molecule. The local electrophilicity (ωk) and nucleophilicity (Nk) indices, along with the Parr function (Pk), identify specific atoms that are more susceptible to electrophilic or nucleophilic attack. rsc.org This allows for predictions of regioselectivity in chemical reactions. For isoxazole derivatives, these calculations can elucidate the most probable sites for substitution or addition reactions.

Spectroscopic Property Prediction and Theoretical-Experimental Validation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an experimental infrared (IR) spectrum. For this compound, theoretical calculations would likely reveal characteristic vibrational modes. For instance, a broadened absorption band in the region of 3200-3500 cm⁻¹ would be attributed to the O-H stretching vibration of the methanol (B129727) group, with the broadening caused by hydrogen bonding. biolmolchem.com Stretching vibrations for the aromatic C-H bonds would be expected around 3100 cm⁻¹. biolmolchem.com

The characterization of synthesized isoxazole derivatives often involves comparing the computationally predicted vibrational spectra with experimental data from techniques like Fourier-transform infrared (FTIR) spectroscopy. biolmolchem.comresearchgate.net This correlation helps to confirm the structure of the synthesized compound. For example, the presence of a C=N stretching vibration and C-O-C stretching in the isoxazole ring can be confirmed by comparing the experimental and theoretical spectra. researchgate.net

Table 1: Predicted and Experimental Vibrational Frequencies for Isoxazole Derivatives This table is illustrative and based on general knowledge of isoxazole derivatives, as specific data for this compound was not found.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200-3500 | 3304 researchgate.net |

| Aromatic C-H Stretch | ~3100 | Not specified |

| C=N Stretch | Not specified | 1694 researchgate.net |

| Aromatic C=C Stretch | Not specified | 1548, 1464 researchgate.net |

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. conicet.gov.arnih.govresearchgate.net This technique is invaluable for structural elucidation, as the calculated chemical shifts for a proposed structure can be compared with experimental NMR data. conicet.gov.ar

For this compound, GIAO calculations would predict the ¹H and ¹³C NMR chemical shifts. For a similar compound, (3-(4-bromophenyl)-isoxazol-5-yl)methanol, the proton of the isoxazole ring (H-3) appears at 8.08 ppm, the CH₂-OH protons at 4.82 ppm, and the aromatic protons as a doublet between 7.67-7.42 ppm. researchgate.net The ¹³C NMR signals for the isoxazole ring carbons C-2 and C-5 are observed at 166.68 ppm and 147.79 ppm, respectively. researchgate.net A multi-standard approach, using methanol for sp³ carbons and benzene (B151609) for sp² and sp carbons, can improve the accuracy of these predictions. conicet.gov.ar

Table 2: Predicted and Experimental ¹³C NMR Chemical Shifts for an Isoxazole Derivative This table is illustrative and based on data for a similar compound, (3-(4-bromophenyl)-isoxazol-5-yl)methanol. researchgate.net

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Isoxazole C-2 | Not specified | 166.68 |

Reaction Pathway Modeling and Kinetics

Computational modeling is instrumental in elucidating reaction mechanisms by characterizing the structures of transition states and intermediates. For reactions involving isoxazoles, such as their synthesis or ring-opening, theoretical calculations can map out the entire energy profile of the reaction.

One of the most common methods for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. rsc.orgwikipedia.org Computational studies can model the transition state of this cycloaddition, determining whether it proceeds through a concerted or stepwise mechanism. rsc.org Similarly, the base-promoted ring-opening of isoxazoles has been studied theoretically, identifying the transition state for deprotonation. acs.orgacs.org In the gas-phase reaction of isoxazole with formate, the transition state shows that proton transfer is nearly complete, while the fragmentation of the isoxazole ring lags behind. acs.orgacs.org The isoxazole N-O bond is significantly stretched in the transition state. acs.org

The photochemical rearrangement of isoxazoles to oxazoles is another area where computational modeling can identify key intermediates, such as the acyl azirine intermediate formed upon UV irradiation. wikipedia.orgacs.org

By calculating the activation energies from the energy difference between reactants and transition states, computational chemistry can predict reaction rates and kinetic profiles. acs.org For the base-promoted ring-opening of isoxazole, calculations have shown that the orientation of the base and the presence of a general acid catalyst significantly affect the activation energy and, consequently, the reaction rate. acs.orgacs.org For instance, water, methanol, and formic acid have been shown to be effective general acids, lowering the activation energy for the ring-opening. acs.org

Kinetic profiles for the synthesis of isoxazole derivatives have also been studied experimentally and can be modeled computationally. For example, the kinetic profiles for the reaction between ethyl nitroacetate (B1208598) and methyl acrylate (B77674) in the presence of a base show the change in concentration of reactants and products over time. unifi.it Such studies are crucial for optimizing reaction conditions to maximize the yield of the desired isoxazole product.

Advanced Computational Methodologies

The exploration of this compound and related isoxazole structures has been significantly enhanced by advanced computational methodologies. These in silico techniques provide deep insights into molecular behavior and reactivity, guiding experimental work and accelerating discovery. Machine learning and molecular dynamics simulations stand out as powerful tools for predicting reaction outcomes and analyzing the dynamic nature of these compounds.

The prediction of organic reaction outcomes, a significant challenge in chemistry, is being revolutionized by machine learning (ML). stanford.edu For isoxazole derivatives like this compound, ML models can forecast reaction products, suggest optimal synthesis conditions, and even elucidate reaction pathways. rsc.org These models are typically trained on vast datasets of chemical reactions sourced from literature and patents, such as the USPTO or Reaxys databases. acs.orgnih.gov

The general approach involves using neural networks to learn the complex relationships between reactants, reagents, and the resulting products. acs.org One effective strategy employs a two-step process: first, generalized reaction templates are applied to the reactants to generate a set of chemically plausible products. acs.org Subsequently, an ML model scores each candidate, and a softmax function calculates the probability distribution to identify the most likely major product. acs.org This hybrid approach has been successfully applied to various reaction classes, including isoxazole synthesis. acs.org For instance, a model demonstrated high accuracy in predicting the formation of an isoxazole ring from an aryl alkyne and an iminol. acs.org

Beyond predicting the product, ML models can also recommend the most suitable catalysts, solvents, and temperatures for a given transformation. acs.org By training on millions of reaction examples, these models can achieve high accuracy, with some finding a close match for catalysts and solvents within the top-10 predictions over 69% of the time. acs.org This predictive power stems from the model's ability to learn a continuous numerical representation of chemical species, capturing their functional similarities. acs.org The development of these tools is critical for streamlining the synthesis of complex molecules and exploring novel chemical space. rsc.orgchemrxiv.org

Table 1: Overview of Machine Learning Models in Organic Reaction Prediction

| Model/Approach | Training Data Source | Prediction Task | Key Findings & Accuracy | Reference |

|---|---|---|---|---|

| Hybrid Template/ML Model | USPTO Patent Database | Major product prediction | Successfully predicts products for various reactions, including isoxazole synthesis. | acs.org |

| Neural Network Model | Reaxys Database (~10 million reactions) | Reaction conditions (catalyst, solvent, reagent, temperature) | Top-10 accuracy for individual species reaches 80-90%; temperature predicted within ±20°C in 60-70% of cases. | acs.org |

| Molecular Transformer | USPTO Dataset | Product prediction (SMILES to SMILES translation) | Achieves up to 90% Top-1 accuracy, though performance can be influenced by dataset bias. | nih.gov |

| Graph-based ML Methods | General bimolecular reactions | Predicting the bonding site ('active atom') between two substrate molecules. | Offers a computationally less expensive alternative to predicting the full product structure. | stanford.edu |

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, used to investigate the dynamic structure, energetic properties, and interactions of molecules over time. mdpi.com For this compound, MD simulations offer a window into its conformational flexibility and its behavior when interacting with other molecules, such as solvents or biological macromolecules. mdpi.comresearchgate.net

Conformational Analysis: MD simulations can map the potential energy surface of a molecule, revealing its stable and transient conformations. While the isoxazole ring itself is largely planar, the rotatable bonds of the propyl and methanol side chains allow the molecule to adopt various shapes. mdpi.com Simulations track the atomic positions over time (typically nanoseconds), allowing for the analysis of structural stability, often measured by the Root Mean Square Deviation (RMSD) from an initial structure. mdpi.comresearchgate.net This analysis is crucial for understanding how the molecule's three-dimensional shape might influence its physical properties and biological activity.

Intermolecular Behavior: Simulations are widely used to study how isoxazole derivatives interact with their environment. mdpi.com Studies have modeled the hydrogen bonding between the nitrogen and oxygen atoms of the isoxazole ring and surrounding water molecules, finding that the nitrogen atom is typically a more favorable hydrogen bond acceptor. researchgate.net In the context of drug design, MD simulations are invaluable for understanding how a ligand like an isoxazole derivative binds to a protein target. mdpi.comtandfonline.com These simulations can identify key intermolecular interactions, such as hydrophobic contacts and hydrogen bonds, between the ligand and specific amino acid residues in the protein's binding site. mdpi.commdpi.com For example, simulations of isoxazole agonists binding to the Farnesoid X Receptor (FXR) highlighted the importance of hydrophobic interactions with residues like LEU287 and MET290, and salt bridges with ARG331 and HIS447 for stable binding and activity. mdpi.com The stability of the resulting ligand-protein complex is assessed over the simulation period, providing insights that support and explain experimental findings. mdpi.comtandfonline.com

Table 2: Examples of Molecular Dynamics Simulation Studies on Isoxazole Derivatives

| Isoxazole Derivative Studied | System Simulated | Simulation Duration | Key Findings | Reference |

|---|---|---|---|---|

| Isoxazole-based FXR Agonists | Complex with Farnesoid X Receptor (FXR) | Not specified | Identified crucial hydrophobic interactions (LEU287, MET290) and salt bridges (ARG331, HIS447) for protein-ligand binding and stability. | mdpi.com |

| Novel Isoxazole Derivatives | Complex with Carbonic Anhydrase (CA) | 400 ns | Simulation results supported in vitro enzyme inhibition data, confirming stable binding of potent inhibitors. | acs.org |

| Designed Tubulin Inhibitors | Complex with Quinone Reductase 2 (PDB: 4zvm) | 100 ns | Confirmed robust stability of the most promising ligand within the receptor's active site, supporting docking results. | tandfonline.com |

| Isoxazole | Adduct with a single water molecule | Not applicable (DFT/ab initio) | The geometry where water forms a hydrogen bond with the N atom is more stable than with the O atom. | researchgate.net |

| Ester-functionalized Isoxazoles | Complex with proteins from E. coli, S. aureus, B. subtilis | Not specified | MD simulations supported the stability of the ligand-receptor complexes, corroborating antibacterial activity. | mdpi.com |

Advanced Spectroscopic and Analytical Characterization of 3 Propyl Isoxazol 5 Yl Methanol

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of (3-Propyl-isoxazol-5-yl)-methanol through precise mass measurement. Using techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ can be analyzed. The expected exact mass allows for the verification of the molecular formula, C₇H₁₁NO₂.

The fragmentation of isoxazole (B147169) derivatives under mass spectrometry provides significant structural information. researchgate.net For this compound, the fragmentation pattern in positive ion mode is expected to follow characteristic pathways. The initial fragmentation would likely involve the cleavage of the isoxazole ring, which is a common pathway for this heterocyclic system. Key fragmentation steps for ketamine analogues, which also feature a substituted ring structure, often involve α-cleavages and subsequent neutral losses of small molecules like CO. mdpi.com

A plausible fragmentation pathway for this compound would begin with the protonated molecule. Subsequent fragmentation could involve:

Loss of water (H₂O): Dehydration of the primary alcohol to form a stable carbocation.

Loss of the propyl group (C₃H₇): Cleavage of the bond between the propyl group and the isoxazole ring.

Ring cleavage: Breakage of the N-O bond, which is the weakest bond in the isoxazole ring, followed by rearrangements and loss of fragments like CO, C₂H₂O, or HCN.

These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its unambiguous identification in complex mixtures. mdpi.com

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. researchgate.net For this compound, a combination of ¹H and ¹³C NMR provides a complete map of the carbon and proton framework.

Based on data from analogous structures such as (3-para-tolyl-isoxazol-5-yl)methanol and other substituted isoxazoles, the chemical shifts (δ) for this compound can be predicted. rsc.orgbiolmolchem.com The ¹H NMR spectrum would show distinct signals for the propyl chain protons, the isoxazole ring proton, and the methylene (B1212753) and hydroxyl protons of the methanol (B129727) group. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule. researchgate.netnih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Isoxazole-H4 | ~6.4-6.7 | ~100-102 |

| -CH₂OH | ~4.7-4.9 | ~55-57 |

| -OH | Broad singlet, variable | - |

| Propyl-CH₂- (α to ring) | ~2.7-2.9 | ~28-30 |

| Propyl-CH₂- (β) | ~1.6-1.8 | ~21-23 |

| Propyl-CH₃ (γ) | ~0.9-1.0 | ~13-14 |

| Isoxazole-C3 | - | ~161-163 |

| Isoxazole-C5 | - | ~170-172 |

Note: Predicted values are based on known shifts for similar functional groups and isoxazole derivatives in solvents like CDCl₃ or DMSO-d₆. Actual values may vary. biolmolchem.comcarlroth.com

Multi-dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity

To confirm the predicted assignments and establish connectivity between atoms, multi-dimensional NMR techniques are employed. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent methylene (CH₂) and methyl (CH₃) protons of the propyl group, confirming the -CH₂-CH₂-CH₃ spin system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the isoxazole H4 proton signal at ~6.5 ppm to the C4 carbon signal at ~101 ppm. rsc.org

Correlation from the propyl group's α-CH₂ protons to the isoxazole C3.

Correlation from the methanol's CH₂OH protons to the isoxazole C5.

Correlation from the isoxazole H4 proton to both C3 and C5, confirming the substituent positions on the ring. rsc.org

Solid-State NMR for Investigating Amorphous and Crystalline Forms

Solid-State NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. For heterocyclic isomers, ssNMR can be a definitive characterization tool. nih.gov Specifically, ¹³C{¹⁴N} ssNMR experiments can act as an "attached nitrogen test." iastate.edu In the case of this compound, the isoxazole ring contains one carbon atom directly bonded to the nitrogen atom (C3). A ¹⁴N-filtered ¹³C ssNMR experiment would selectively show only this carbon signal, allowing for unambiguous differentiation from a corresponding oxazole (B20620) isomer, which would show two carbon signals attached to nitrogen. nih.goviastate.edu This technique is powerful for confirming the heterocyclic core structure in crystalline or amorphous solid samples.

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing information on functional groups and skeletal structure. biolmolchem.com

Detailed FT-IR and Raman Spectroscopic Assignments and Band Interpretation

The FT-IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Assignments can be made based on data from similar structures like (3-para-tolyl-isoxazol-5-yl)methanol. biolmolchem.combiolmolchem.com

Key Vibrational Band Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3500-3200 | O-H stretch | Broad band due to hydrogen bonding of the alcohol group. biolmolchem.com |

| ~3120-3100 | =C-H stretch | Aromatic C-H stretch of the isoxazole ring. |

| ~2960-2850 | C-H stretch | Asymmetric and symmetric stretching of the aliphatic propyl and methylene groups. biolmolchem.com |

| ~1610-1590 | C=N stretch | Characteristic stretching vibration of the isoxazole ring. biolmolchem.com |

| ~1570-1430 | C=C stretch | Aromatic ring stretching vibrations. biolmolchem.com |

| ~1420-1380 | N-O stretch | Stretching vibration of the isoxazole ring's N-O bond. |

| ~1100-1000 | C-O stretch | Stretching vibration of the primary alcohol C-O bond. |

The combination of FT-IR and Raman spectroscopy provides complementary information. While the O-H and C=N stretches are typically strong in the IR spectrum, the symmetric vibrations of the isoxazole ring may be more prominent in the Raman spectrum.

Surface-Enhanced Raman Scattering (SERS) for Enhanced Sensitivity Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically silver or gold) by many orders of magnitude. kpi.uanih.gov This allows for the detection of analytes at very low concentrations. youtube.com

The SERS enhancement arises from two main mechanisms: an electromagnetic mechanism, resulting from the amplification of the local electric field near the metal surface, and a chemical mechanism, involving charge-transfer between the analyte and the metal substrate. acs.org

For this compound, a SERS experiment would likely involve its adsorption onto gold or silver nanoparticles. The molecule could interact with the metal surface through the lone pair of electrons on the isoxazole ring's nitrogen or oxygen atom, or through the hydroxyl group. nih.gov The orientation of the molecule on the surface dictates which vibrational modes are most enhanced. If the molecule adsorbs perpendicularly to the surface via the isoxazole nitrogen, the ring breathing modes and other vibrations involving the isoxazole moiety would be significantly enhanced. This selective enhancement provides insights into the molecule-surface interaction, which is critical for applications in sensing and catalysis. kpi.uanih.gov

Single-Crystal X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsion angles, culminating in the absolute confirmation of a molecule's connectivity and stereochemistry. msu.edu Furthermore, it reveals how molecules arrange themselves within a crystal lattice, offering crucial insights into intermolecular interactions such as hydrogen bonding and van der Waals forces that govern the material's bulk properties.

While a specific crystal structure determination for this compound is not available in the cited literature, extensive studies on closely related analogs, such as (3-Phenyl-isoxazol-5-yl)-methanol and [3-(4-Methylphenyl)isoxazol-5-yl]methanol, provide a robust framework for predicting its structural characteristics. nih.govnih.govresearchgate.net For instance, the analysis of (3-Phenyl-isoxazol-5-yl)-methanol revealed a monoclinic crystal system with a dihedral angle of 25.82 (3)° between the isoxazole and phenyl rings. nih.govnih.gov

A critical feature in the crystal packing of these analogs is the formation of intermolecular hydrogen bonds involving the hydroxyl group. In the case of (3-Phenyl-isoxazol-5-yl)-methanol, O—H⋯O hydrogen bonds link molecules into ribbons that propagate along the c-axis. nih.gov Similarly, for [3-(4-Methylphenyl)isoxazol-5-yl]methanol, O—H⋯N hydrogen bonds create molecular chains. researchgate.net It is highly probable that this compound would exhibit similar hydrogen-bonding motifs, driven by its own hydroxymethyl group, leading to the formation of supramolecular chains or sheets.

The table below presents representative crystallographic data from a related compound, (3-Phenyl-isoxazol-5-yl)-methanol, which serves as a model for the type of information obtained from a single-crystal X-ray analysis.

Interactive Data Table: Crystallographic Data for (3-Phenyl-isoxazol-5-yl)methanol nih.gov

| Parameter | Value |

| Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 41.03 (4) |

| b (Å) | 5.694 (5) |

| c (Å) | 7.348 (7) |

| β (°) | 98.51 (2) |

| Volume (ų) | 1698 (3) |

| Z | 8 |

| Hydrogen Bonds | O—H⋯O |

Should this compound be synthesized in an enantiomerically pure form, single-crystal X-ray crystallography using anomalous dispersion would be the definitive technique to determine its absolute stereochemistry.

Time-Resolved Photoelectron Spectroscopy for Excited State Dynamics and Photochemical Pathways

Time-resolved photoelectron spectroscopy (TRPES) is a formidable technique for probing the ultrafast dynamics of molecules in their excited electronic states. By employing a pump-probe approach, where a UV pulse excites the molecule and a subsequent, time-delayed pulse ionizes it, TRPES can map the evolution of electronic states on femtosecond (10⁻¹⁵ s) timescales.

Studies on the parent isoxazole molecule have established a primary photochemical pathway initiated by UV light absorption. researchgate.netnih.gov Upon excitation to the bright ππ* state, the molecule undergoes an exceptionally rapid, barrier-free ring-opening. nih.govacs.org This process occurs via the cleavage of the weak N-O bond, facilitated by a dissociative πσ* state, with a characteristic timescale of approximately 45 femtoseconds. researchgate.netnih.gov This ultrafast reaction prevents the molecule from returning to its ground state, leading to the formation of transient species. acs.org

The application of TRPES to this compound would elucidate the influence of the propyl and hydroxymethyl substituents on these fundamental dynamics. These substituent groups may alter the energies of the involved ππ* and πσ* states, potentially affecting the rate of N-O bond cleavage and the quantum yield of the ring-opening channel. The combination of experimental TRPES data with ab initio dynamics simulations provides a powerful synergy for confirming reaction timescales and understanding the dominant photochemical pathways. researchgate.netnih.gov

Beyond simple ring-opening, the photochemistry of isoxazoles can lead to complex rearrangements, including the formation of ketenimines or isomerization to oxazoles. nih.gov TRPES is instrumental in identifying the transient intermediates and branching pathways that define the complete photochemical landscape of this compound.

Interactive Data Table: Key Findings from TRPES Studies of Isoxazole nih.govacs.org

| Parameter | Observation |

| Primary Excitation | Bright ππ* state |

| Key Dissociative State | πσ* state located on the N-O bond |

| Major Photochemical Event | Ring-opening via N-O bond cleavage |

| Timescale of Ring-Opening | ~45 fs |

| Consequence | Predominantly non-statistical, direct dissociation |

Advanced Chromatographic and Electrophoretic Techniques for Purity Assessment and Isomer Separation

The synthesis of this compound necessitates rigorous methods for verifying its purity and separating it from any unreacted starting materials, byproducts, or potential isomers. Advanced chromatographic and electrophoretic techniques offer the high resolution and sensitivity required for this task.

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are cornerstone techniques for purity assessment. A reversed-phase HPLC method, likely employing a C18 stationary phase, would separate the target compound from more polar or less polar impurities based on differential partitioning between the stationary phase and a polar mobile phase. Coupling the chromatograph to detectors such as a Photodiode Array (PDA) detector provides spectral information for peak identity, while a Mass Spectrometry (MS) detector confirms the molecular weight of the eluted compound, offering definitive purity analysis. nih.gov

Capillary Electrophoresis (CE) provides an orthogonal separation mechanism based on the electrophoretic mobility of analytes in an electric field. uomustansiriyah.edu.iq This technique excels in achieving high separation efficiency and is particularly adept at separating molecules that are difficult to resolve by HPLC. lumexinstruments.com For this compound, CE could be used to separate it from charged impurities or, using a technique like Micellar Electrokinetic Chromatography (MEKC), from neutral impurities with different hydrophobic characteristics. Furthermore, if positional isomers were formed during synthesis (e.g., (3-Propyl-isoxazol-4-yl)-methanol), the high resolving power of CE would be invaluable for their separation and quantification. lumexinstruments.comnih.gov Variants like capillary isoelectric focusing are especially powerful for separating protein isoforms but highlight the technique's versatility in resolving molecules with minute differences. lumexinstruments.com

Interactive Data Table: Comparison of Analytical Techniques for Purity and Isomer Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |

| Principle | Partitioning between mobile and stationary phases. | Differential migration in an electric field. uomustansiriyah.edu.iq |

| Primary Application | Purity assessment and quantification. | High-resolution separation, isomer analysis. lumexinstruments.com |

| Resolution | High | Very High |

| Sample Volume | Microliters (µL) | Nanoliters (nL) |

| Strengths | Robust, easily scalable, excellent for preparative work. | Extremely high efficiency, low solvent consumption. lumexinstruments.com |

| Coupling | Well-established with PDA and MS detectors. nih.gov | Can be coupled with MS. |

Synthetic Applications and Material Science Relevance of 3 Propyl Isoxazol 5 Yl Methanol

(3-Propyl-isoxazol-5-yl)-methanol as a Versatile Synthetic Intermediatersc.org

This compound is a valuable intermediate in organic synthesis, primarily owing to the reactive hydroxymethyl group at the 5-position and the stable isoxazole (B147169) core. This combination allows for its use as a foundational element in the construction of more elaborate molecules.

Building Block for Complex Heterocyclic Systems and Fused Frameworks

The isoxazole moiety itself is a cornerstone for creating intricate heterocyclic systems. While specific research on the use of this compound in synthesizing fused frameworks is not extensively documented, the general reactivity of isoxazole derivatives provides a clear blueprint for such transformations. For instance, isoxazoles can be key precursors in the synthesis of fused systems like isoxazolo[5,4-d]isoxazoles. The inherent reactivity of the isoxazole ring can be harnessed to construct bicyclic and polycyclic systems with potential applications in medicinal chemistry.

A general and regioselective one-pot synthesis for 3,5-disubstituted isoxazoles, analogous to this compound, involves the copper(I)-catalyzed reaction of in situ generated nitrile oxides and terminal acetylenes. This methodology highlights the accessibility of the core isoxazole structure. Furthermore, the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol has been achieved through a [3+2] cycloaddition process, starting from the corresponding benzaldehyde. biolmolchem.combiolmolchem.com This suggests a plausible route to this compound from butanal.

The following table outlines a potential synthetic approach for this compound based on established methods for similar compounds.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Butanal | Hydroxylamine hydrochloride, Pyridine | Butanaldoxime |

| 2 | Butanaldoxime, Propargyl alcohol | Sodium hypochlorite (B82951) | This compound |

This table presents a hypothetical synthetic pathway based on analogous reactions.

Precursor for Further Functionalization into Chemically Diverse Entities

The hydroxymethyl group of this compound is a prime site for a wide array of chemical modifications, enabling its conversion into a diverse range of functionalized molecules. This versatility is crucial for creating libraries of compounds for screening in drug discovery and for fine-tuning the properties of materials.

The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing access to a different set of reactive handles. For example, isoxazoles possessing a formyl group can be synthesized, which can then undergo further reactions. nih.gov The hydroxyl group can also be converted to a leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions to introduce a variety of other functional groups.

Furthermore, the isoxazole ring itself can be a synthon for other functionalities. For instance, the N-O bond within the isoxazole skeleton can be cleaved under certain conditions, for example, using a copper catalyst, to yield β-aminoketone derivatives. nih.gov This transformation dramatically increases the chemical space accessible from isoxazole precursors.

The table below summarizes some of the potential functionalization reactions of this compound.

| Starting Material | Reagent(s) | Product Functional Group |

| This compound | PCC, DMP | Aldehyde |

| This compound | Jones reagent, KMnO4 | Carboxylic acid |

| This compound | TsCl, pyridine | Tosylate |

| This compound | SOCl2, PBr3 | Halide |

| This compound derivative | Copper catalyst | β-aminoketone |

This table illustrates potential transformations based on the known reactivity of alcohols and isoxazoles.

Advanced Material Science Applications of Isoxazole Derivatives

The unique properties of the isoxazole ring, including its polarity and ability to participate in various intermolecular interactions, make it an attractive component for advanced materials. While specific applications of this compound in this domain are yet to be fully explored, the broader class of isoxazole derivatives has shown significant promise.

Investigation of Photochromic and Advanced Optical Properties

Photochromic materials, which change their color upon exposure to light, are of great interest for applications such as optical data storage and smart windows. Isoxazole derivatives have been incorporated into photochromic molecules, demonstrating their potential in this field. For example, a novel photochromic diarylethene compound containing a 3,5-dimethyl-4-isoxazolyl unit has been synthesized. scilit.com This compound exhibited significant photochromism in both solution and a PMMA film, highlighting the role of the isoxazole moiety in modulating the photo-responsive properties. scilit.com The incorporation of an isoxazole ring can influence the electronic properties of the photochromic system, affecting the absorption spectra of the different isomers and the efficiency of the photochemical reactions.

Development as Electrochemical Probes and Sensors

The development of sensitive and selective electrochemical sensors is a critical area of research. While the direct use of this compound as an electrochemical probe has not been reported, the isoxazole scaffold is being explored in the context of electrochemistry. An innovative electrochemical annulation strategy has been developed for the cost-effective assembly of 3,5-disubstituted isoxazoles. nih.govnih.gov This method, which demonstrates high functional group tolerance, opens up possibilities for creating a wide range of isoxazole derivatives that could be investigated for their electrochemical sensing capabilities. nih.govnih.gov The nitrogen and oxygen atoms in the isoxazole ring can act as coordination sites for metal ions, suggesting their potential utility in the development of electrochemical sensors for heavy metals or other analytes.

Integration into Liquid Crystalline Systems

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are fundamental to modern display technologies. The incorporation of heterocyclic rings is a well-established strategy for modifying the properties of liquid crystalline materials. Isoxazole derivatives have been successfully used as components of liquid crystals. tandfonline.comresearchgate.netarkat-usa.orgtandfonline.com

The introduction of an isoxazole ring into a mesogenic (liquid crystal-forming) molecule can influence its thermal properties, phase behavior, and polarity. tandfonline.comresearchgate.netarkat-usa.org For instance, liquid crystalline series containing phenylisoxazole units have been synthesized and found to exhibit nematic and smectic phases. tandfonline.comtandfonline.com The stability of the liquid crystal phase in mesogens containing an isoxazole group was found to be higher than in those containing both isoxazole and tetrazole groups in the same molecule. tandfonline.comresearchgate.net The isoxazole group can increase the polar interactions between adjacent molecules, which can stabilize the mesophase. arkat-usa.org The bent shape of the isoxazole ring can also be exploited in the design of bent-core liquid crystals, which can exhibit unique and interesting properties.

The following table provides examples of isoxazole-containing liquid crystal systems and their observed mesophases.

| Isoxazole-Containing Mesogen Type | Observed Mesophases | Reference |

| Phenylisoxazoles with terminal alkyl chains | Nematic, Smectic | tandfonline.comtandfonline.com |

| Mesogens with tetrazole and isoxazole units | Nematic, Smectic C | arkat-usa.org |

Role in Dye-Sensitized Solar Cells and Photovoltaic Materials

Dye-sensitized solar cells (DSSCs) represent a promising class of photovoltaic devices that utilize a molecular sensitizer, or dye, to absorb light and initiate the process of converting solar energy into electrical energy. wikipedia.orgiieta.org The efficiency and stability of these cells are critically dependent on the properties of the dye, which must exhibit strong absorption in the visible spectrum, efficient electron injection into the semiconductor's conduction band, and good stability under operating conditions. sigmaaldrich.comnih.gov

While direct studies on the application of this compound in DSSCs are not prevalent in the current literature, the inherent characteristics of the isoxazole scaffold suggest its potential in this area. researchgate.net Isoxazole derivatives are known for their favorable optical and electronic properties, which are key considerations in the design of photosensitizers. researchgate.net The isoxazole ring is an electron-rich system that can be readily functionalized to tune its light-absorbing characteristics and electrochemical behavior. wikipedia.org

Research on other organic dyes has shown that modifications to the molecular structure can significantly impact photovoltaic performance. For instance, the introduction of alkyl chains can prevent charge recombination and improve long-term stability. sigmaaldrich.com Therefore, the propyl group in this compound could potentially play a role in optimizing the dye's performance by influencing its packing on the TiO₂ surface and shielding it from the electrolyte.

The following table outlines the key components of a dye-sensitized solar cell and the potential role of an isoxazole-based dye.

| DSSC Component | Function | Potential Role of an Isoxazole-Based Dye |

| Photoanode | A transparent conductive layer coated with a mesoporous semiconductor (e.g., TiO₂). | The dye, containing the isoxazole scaffold, would be adsorbed onto the surface of the TiO₂. |

| Sensitizer (Dye) | Absorbs sunlight and injects electrons into the photoanode's conduction band. | The isoxazole ring would be a core component of the dye, contributing to its light-harvesting and electron-transfer properties. |

| Electrolyte | A redox mediator (e.g., I⁻/I₃⁻) that regenerates the oxidized dye. | The dye must be stable in the presence of the electrolyte. |

| Counter Electrode | Catalyzes the reduction of the oxidized redox mediator. | Not directly related to the dye's function. |

Although specific performance data for this compound in DSSCs is not available, the exploration of isoxazole derivatives as a class of materials for photovoltaic applications remains an area of active research. researchgate.net

Supramolecular Assembly and Crystal Engineering of Isoxazole Scaffolds

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov The isoxazole ring, with its combination of heteroatoms and aromatic character, is an excellent building block for constructing complex supramolecular architectures. nanobioletters.commdpi.com The nitrogen and oxygen atoms in the isoxazole ring can act as hydrogen bond acceptors, while the C-H bonds can participate in weaker C-H···O and C-H···N interactions. mdpi.com

The presence of a hydroxyl group in this compound provides a strong hydrogen bond donor, making it highly likely to form predictable and robust supramolecular synthons. Studies on the crystal structures of analogous compounds, such as (3-Phenyl-isoxazol-5-yl)methanol and [3-(4-Methylphenyl)isoxazol-5-yl]methanol, provide valuable insights into the expected intermolecular interactions.

Similarly, the crystal structure of [3-(4-Methylphenyl)isoxazol-5-yl]methanol reveals intermolecular O-H···N hydrogen bonds that link the molecules into chains. This indicates that the nitrogen atom of the isoxazole ring can effectively compete with the oxygen of the hydroxyl group as a hydrogen bond acceptor site.

The table below summarizes the key intermolecular interactions observed in the crystal structures of related isoxazole-methanol derivatives.

| Compound | Key Intermolecular Interactions | Supramolecular Motif |

| (3-Phenyl-isoxazol-5-yl)methanol | O-H···O, C-H···O, C-H···N | Ribbons |

| [3-(4-Methylphenyl)isoxazol-5-yl]methanol | O-H···N | Chains |

The ability to predict and control the supramolecular assembly of isoxazole-containing molecules like this compound is crucial for the rational design of new materials with tailored properties, such as nonlinear optical activity, porosity, or specific host-guest recognition capabilities.

Future Directions and Emerging Research Avenues for 3 Propyl Isoxazol 5 Yl Methanol

Development of Innovative and Highly Sustainable Synthetic Methodologies.

The synthesis of isoxazole (B147169) derivatives is undergoing a green revolution, moving away from traditional methods that often involve harsh conditions and hazardous solvents. sigmaaldrich.com Future research on (3-Propyl-isoxazol-5-yl)-methanol is set to benefit from and contribute to this paradigm shift. Key areas of development include the use of eco-friendly reaction media, energy-efficient techniques, and novel catalytic systems.

One of the most common and versatile methods for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition of nitrile oxides with alkynes. biolmolchem.comnih.gov Traditional approaches often generate nitrile oxides in situ from aldoximes using oxidants that produce toxic byproducts. biolmolchem.com Sustainable alternatives are now a major focus. For instance, the use of water as a solvent and a recyclable catalyst like sodium malonate presents a greener pathway for the synthesis of related isoxazol-5(4H)-ones. The application of deep eutectic solvents (DES) has also shown promise for the one-pot synthesis of 3,5-disubstituted isoxazoles, with the DES being reusable for multiple cycles. researchgate.net

Energy-efficient methods are also gaining traction. Ultrasound-assisted synthesis has been shown to accelerate reaction rates, improve yields, and reduce byproduct formation in the synthesis of isoxazole derivatives, often under catalyst-free conditions. sigmaaldrich.combiolmolchem.comresearchgate.net Similarly, mechanochemical methods, such as ball-milling, offer a solvent-free approach for the synthesis of 3,5-disubstituted isoxazoles using a recyclable Cu/Al2O3 nanocomposite catalyst. nih.govnih.gov These techniques significantly reduce the environmental footprint of the synthesis.

Biocatalysis represents another frontier for the sustainable synthesis of isoxazole-containing molecules. While direct biocatalytic synthesis of the isoxazole ring is still an emerging area, enzymes could be employed for the functionalization of the this compound molecule, for example, in the selective esterification of the methanol (B129727) group under mild conditions.

Future research will likely focus on optimizing these green methodologies for the specific synthesis of this compound, aiming for high-yield, low-waste processes that are both economically viable and environmentally benign.

Integration of Artificial Intelligence and Cheminformatics in Compound Design and Reaction Prediction.

Artificial intelligence (AI) and cheminformatics are rapidly transforming chemical research, from the design of novel molecules to the prediction of reaction outcomes. researchgate.netrsc.org For this compound and its derivatives, these computational tools offer a powerful approach to accelerate discovery and development.

Machine learning (ML) models are being developed to predict the outcomes of chemical reactions with increasing accuracy. mdpi.com For example, random forest models have been successfully used to predict the yields of C-N cross-coupling reactions in the presence of isoxazole additives. researchgate.netresearchgate.net Such models can be trained on large datasets of chemical reactions to identify complex relationships between reactants, catalysts, and reaction conditions, thereby guiding the optimization of synthetic routes to this compound. This predictive capability can significantly reduce the number of experiments required, saving time and resources. mdpi.com

In the realm of compound design, quantitative structure-activity relationship (QSAR) studies are instrumental. 3D-QSAR models, which correlate the three-dimensional properties of molecules with their biological activity or physical properties, can be used to design novel derivatives of this compound with enhanced characteristics. For instance, studies on other isoxazole derivatives have used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to identify the structural features crucial for specific biological activities. mdpi.com These insights can guide the rational design of new compounds based on the this compound scaffold for applications in medicine and materials science.

Exploration of Novel Reactivity Patterns and Unprecedented Transformation Pathways.

The isoxazole ring is a versatile scaffold that exhibits a rich and complex reactivity, allowing for a wide range of chemical transformations. nih.gov Future research on this compound will undoubtedly uncover novel reactivity patterns and unprecedented transformation pathways, expanding its utility as a synthetic building block.

The isoxazole ring itself can undergo various transformations. For example, under certain conditions, the N-O bond can be cleaved, leading to ring-opening and subsequent rearrangement to other heterocyclic systems. The development of new catalytic systems could enable the selective functionalization of the C-4 position of the isoxazole ring, which is often challenging.

The exocyclic methanol group at the C-5 position of this compound is a key site for chemical modification. This hydroxyl group can be converted into a variety of other functional groups, such as halides, amines, or ethers, providing access to a diverse library of derivatives. For instance, the conversion of the methanol to a chloromethyl group, followed by nucleophilic substitution, has been demonstrated for related isoxazole structures.

Furthermore, the interplay between the propyl group at the C-3 position and the methanol group at the C-5 position may lead to unique reactivity. The electron-donating nature of the propyl group can influence the electronic properties of the isoxazole ring, potentially modulating its reactivity in cycloaddition reactions or towards electrophilic substitution.

Future research in this area will likely involve the use of advanced catalytic methods, such as photoredox catalysis and transition-metal catalysis, to explore new bond-forming reactions and functionalization strategies for this compound. The discovery of novel transformations will not only expand the chemical space accessible from this compound but also open up new possibilities for its application in complex molecule synthesis.

Expanding Applications in Advanced Materials and Chemical Technologies.

The unique structural and electronic properties of the isoxazole ring make it an attractive building block for advanced materials and chemical technologies. This compound, with its combination of an alkyl chain, a heterocyclic core, and a reactive hydroxyl group, is well-positioned to contribute to this field.